5-Cyano-2-cyclobutyloxybenzoic acid
Description
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-cyano-2-cyclobutyloxybenzoic acid |
InChI |
InChI=1S/C12H11NO3/c13-7-8-4-5-11(10(6-8)12(14)15)16-9-2-1-3-9/h4-6,9H,1-3H2,(H,14,15) |
InChI Key |
YQSOQHXSJYEQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Cyano-2-cyclobutyloxybenzoic acid typically involves two key transformations:
- Introduction of the cyclobutyloxy substituent at the 2-position of the benzoic acid ring.
- Introduction of the cyano group at the 5-position.
These transformations can be achieved through a sequence of functional group interconversions and aromatic substitution reactions, often starting from appropriately substituted benzoic acid derivatives.
Preparation of 2-Cyclobutyloxybenzoic Acid Precursors
The 2-cyclobutyloxy substituent is generally introduced by nucleophilic aromatic substitution or esterification reactions involving cyclobutanol or its derivatives. A common approach includes:
- Esterification of 2-hydroxybenzoic acid (salicylic acid) derivatives with cyclobutanol under acidic conditions or using coupling agents to form the cyclobutyloxy ether at the 2-position.
- Alternatively, nucleophilic substitution on 2-halobenzoic acid derivatives with cyclobutanol or its alkoxide can yield the 2-cyclobutyloxybenzoic acid intermediate.
Introduction of the Cyano Group at the 5-Position
The cyano group at the 5-position is typically introduced via cyanation reactions of a suitable leaving group (e.g., halogen) on the aromatic ring:
- Starting from 5-halobenzoic acid derivatives (commonly 5-bromo or 5-iodo), a cyanide source such as cuprous cyanide or metal cyanides can be used to substitute the halogen with a cyano group.
- This reaction is often carried out under catalytic or stoichiometric conditions involving copper salts, elevated temperatures, and polar aprotic solvents.
A representative example from literature involves the preparation of 5-cyanouracil derivatives via cuprous cyanide substitution of 5-iodo precursors, which parallels the cyanation step in benzoic acid derivatives.
Integrated Synthetic Routes
A plausible synthetic route to 5-Cyano-2-cyclobutyloxybenzoic acid can be summarized as follows:
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Hydroxybenzoic acid | Cyclobutanol, acid catalyst or coupling agent | 2-Cyclobutyloxybenzoic acid | 70-85 | Etherification step |
| 2 | 2-Cyclobutyloxy-5-halobenzoic acid | Cuprous cyanide, polar aprotic solvent, heat | 5-Cyano-2-cyclobutyloxybenzoic acid | 60-75 | Aromatic cyanation step |
Detailed Research Discoveries and Analytical Data
Cyanation via Cuprous Cyanide
Research has demonstrated that aromatic halides, particularly iodides, undergo efficient cyanation with cuprous cyanide to yield aryl nitriles in high yields. This method is applicable to benzoic acid derivatives and can be adapted for 5-halogen substituted 2-cyclobutyloxybenzoic acid intermediates.
- The reaction typically requires refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- The presence of copper salts facilitates the displacement of the halogen by the cyanide ion.
- Yields reported for similar aromatic cyanation reactions range from 60% to 80%, depending on substituents and reaction conditions.
Etherification of 2-Hydroxybenzoic Acid Derivatives
The formation of the cyclobutyloxy substituent involves nucleophilic substitution or esterification:
- Cyclobutanol reacts with 2-hydroxybenzoic acid under acidic catalysis or using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) .
- Reaction conditions are optimized to avoid ester formation of the carboxyl group, focusing on ether bond formation at the phenolic hydroxyl.
- Purification is typically achieved by recrystallization or chromatography, with yields between 70% and 85%.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cuprous cyanide cyanation | CuCN, DMF/DMSO, heat | Reflux, several hours | 60-80 | High yield, well-established | Requires handling toxic cyanides |
| Etherification with cyclobutanol | Cyclobutanol, acid catalyst or coupling agents | Mild heating or room temp | 70-85 | Selective ether formation | Possible side esterification |
| One-pot cyanation and etherification (hypothetical) | Combined reagents in sequence | Stepwise or tandem reactions | Variable | Potential for streamlined synthesis | Requires optimization |
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-cyclobutyloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Cyano-2-cyclobutyloxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Cyano-2-cyclobutyloxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 5-cyano-2-cyclobutyloxybenzoic acid with structurally related compounds is critical for understanding its behavior and utility. Below is a generalized framework for such comparisons, informed by methodologies in the available references:
Structural and Functional Group Comparisons
- 2-Aminobenzamides: These compounds feature an amino (-NH₂) and amide (-CONH₂) group on the benzene ring. Unlike 5-cyano-2-cyclobutyloxybenzoic acid, their electron-donating substituents may reduce acidity (higher pKa) and alter hydrogen-bonding capacity, impacting solubility and biological interactions .
- 2-Hydroxyisobutyric Acid (CAS 594-61-6): A branched carboxylic acid (C₄H₈O₃, MW 104.1 g/mol) with a hydroxyl group. Its smaller size and lack of aromaticity result in vastly different solubility (hydrophilic) and reactivity compared to the aromatic, cyano-substituted benzoic acid derivative .
Physicochemical Properties
| Property | 5-Cyano-2-cyclobutyloxybenzoic Acid | 2-Aminobenzamides (Typical) | 2-Hydroxyisobutyric Acid |
|---|---|---|---|
| Molecular Weight | 217.22 g/mol | ~150–200 g/mol | 104.1 g/mol |
| Solubility | Low (hydrophobic substituents) | Moderate (polar groups) | High (hydrophilic) |
| Acidity (pKa) | ~2.5–3.5 (estimated) | ~4.5–5.5 | ~3.0–3.5 |
| Thermal Stability | Moderate (cyclobutyl strain) | High | High |
Note: Data for 5-cyano-2-cyclobutyloxybenzoic acid is extrapolated; specific experimental values are absent in the provided evidence.
Research Findings and Limitations
The provided evidence lacks direct studies on 5-cyano-2-cyclobutyloxybenzoic acid, necessitating reliance on analogous compounds for inference. For example:
- Glycosylation studies (referenced in ) suggest that steric hindrance from the cyclobutyloxy group might impede enzymatic modifications, a hypothesis requiring validation .
- Safety data for 2-hydroxyisobutyric acid () highlight the importance of substituent effects on toxicity, but extrapolation to the target compound is speculative without experimental data .
Q & A
Q. What are the recommended synthetic routes for 5-Cyano-2-cyclobutyloxybenzoic acid, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
- Synthetic Routes : Begin with a substituted benzoic acid precursor (e.g., 2-cyclobutyloxybenzoic acid) and introduce the cyano group via nucleophilic substitution or palladium-catalyzed cyanation. Alternatively, use coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized aryl halides .
- Optimization Strategies :
- Yield Calculation : Validate via gravimetric analysis and LC-MS quantification.
Q. Example Reaction Conditions Table :
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyanation | CuCN | DMF | 90 | 65–75 |
| Coupling | Pd(PPh₃)₄ | THF | 80 | 70–85 |
Q. What spectroscopic techniques are essential for characterizing the molecular structure of 5-Cyano-2-cyclobutyloxybenzoic acid?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 244.08) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration .
Q. How should researchers address contradictory data between computational models and experimental results in reactivity studies?
Methodological Answer :
- Verify Computational Parameters :
- Use higher-level theories (e.g., DFT-B3LYP/6-311+G(d,p)) to refine electronic structure calculations .
- Cross-validate solvation models (e.g., PCM vs. SMD) for reaction energy profiles.
- Experimental Reproducibility :
- Cross-Technique Validation :
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during structural elucidation?
Methodological Answer :
Q. Example Spectral Database Comparison :
| Functional Group | Experimental δ (ppm) | PubChem Reference δ (ppm) |
|---|---|---|
| C≡N (IR) | 2215 cm⁻¹ | 2200–2220 cm⁻¹ |
| Aromatic H (¹H NMR) | 7.3–7.8 | 7.2–7.9 |
Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor in medicinal chemistry?
Methodological Answer :
- Molecular Docking :
- In Vitro Assays :
- Conduct kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1–100 μM).
- Compare IC₅₀ values with known inhibitors (e.g., Staurosporine) .
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
